Product packaging for 4-phenylcycloheptan-1-one(Cat. No.:CAS No. 67688-28-2)

4-phenylcycloheptan-1-one

Cat. No.: B6272387
CAS No.: 67688-28-2
M. Wt: 188.26 g/mol
InChI Key: BVWZAWYJLYZIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Seven-Membered Rings in Chemical Synthesis and Natural Products

Seven-membered ring systems are a noteworthy structural motif in the field of synthetic chemistry, primarily due to their presence in a wide array of bioactive natural products and pharmaceuticals. ntu.edu.sg These structures, including alkaloids and terpenoids, are of significant interest to both academic and industrial research. ntu.edu.sg The construction of the non-aromatic cycloheptane (B1346806) skeleton, however, is a challenging endeavor in organic synthesis. ntu.edu.sg Despite these difficulties, the development of elegant and efficient strategies for synthesizing functionalized seven-membered rings remains a key objective for synthetic chemists. ntu.edu.sgresearchgate.net

The inherent three-dimensional character of seven-membered rings allows for the exploration of a vast conformational space when interacting with biological targets, a feature that has a strong influence in drug discovery. bohrium.com These cyclic frameworks are integral subunits in numerous clinical drugs and are considered privileged structural motifs. researchgate.netbohrium.com Consequently, research has been dedicated to developing new synthetic methods, such as cycloaddition reactions and N-Heterocyclic Carbene (NHC) organocatalysis, to efficiently construct these complex architectures. researchgate.netsioc-journal.cn The ongoing pursuit of novel methods highlights the importance of seven-membered rings as building blocks for medicinally relevant molecules. acs.org

Overview of Phenyl-Substituted Ketones as Key Intermediates

Phenyl-substituted ketones are versatile intermediates in organic synthesis, serving as foundational building blocks for a variety of more complex molecules. ontosight.airesearchgate.net The presence of a phenyl group and a ketone functionality allows for a wide range of chemical transformations. Benzylic C–H oxidation to form ketone carbonyl groups is a fundamental transformation for creating these valuable intermediates. researchgate.net For instance, 4-phenylcyclohexanone (B41837), a close structural analog of the subject compound, is utilized in the synthesis of antagonists for the CCR2 receptor, which are investigated for treating conditions like rheumatoid arthritis and atherosclerosis. chemicalbook.com

The ketone group itself can undergo numerous reactions, including nucleophilic additions, which allows for the introduction of diverse functional groups to build complex molecular frameworks. smolecule.com Furthermore, research has explored the synthesis of various phenyl ketone derivatives as potential therapeutic agents. For example, novel synthetic phenyl ketone derivatives have been investigated as promising agents against non-alcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity. nih.gov The synthesis of substituted 2-aminophenyl heterocyclic ketones is also significant as they are key intermediates for preparing 1,4-benzodiazepines, a class of psychoactive drugs. tandfonline.com

Research Landscape and Historical Context of 4-Phenylcycloheptan-1-one Studies

The research landscape for this compound is notably less extensive than for its six-membered ring counterpart, 4-phenylcyclohexanone. Publicly available research focusing specifically on the synthesis, reactivity, and application of this compound is limited. The compound is identified by its CAS Number 67688-28-2. biosynth.combldpharm.com

Some research indicates that this compound has an affinity for the piperidine (B6355638) receptor site in the rat brain, which may be attributed to its structural characteristics. biosynth.com It has been described as a medicinal agent and has potential use as a catalyst in the asymmetric synthesis of other compounds. biosynth.com However, a detailed historical timeline or a significant body of dedicated research publications for this specific compound is not apparent in the current literature. This contrasts sharply with the well-documented use of 4-phenylcyclohexanone in various synthetic applications, including the preparation of cardo diamine monomers and its reactions under Wittig and ruthenium-catalyzed conditions. chemicalbook.com The relative scarcity of studies on this compound suggests it is an area with potential for future research exploration.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 67688-28-2 biosynth.com, bldpharm.com
Molecular Formula C₁₃H₁₆O biosynth.com, bldpharm.com
Molecular Weight 188.26 g/mol biosynth.com
Melting Point 52 °C biosynth.com

| SMILES | C1CC(CCC(=O)C1)C2=CC=CC=C2 | biosynth.com |

Scope and Objectives of the Academic Research Review on this compound

The scope of this review is to provide a focused and scientifically accurate article on the chemical compound this compound. The primary objective is to structure the available information around its core chemical features: the cycloheptanone (B156872) ring and the phenyl-substituted ketone moiety. This review aims to:

Situate the compound within the broader context of organic synthesis by discussing the significance of seven-membered rings and phenyl-ketone intermediates.

Consolidate the specific, albeit limited, published data and properties of this compound.

Present the current research landscape, highlighting the disparity in knowledge between this compound and its more studied analogs.

Provide a foundational resource for researchers by adhering strictly to the outlined topics and presenting data in a clear, tabular format.

By fulfilling these objectives, this review will serve as a concise and authoritative reference on this compound, based on the available scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67688-28-2

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4-phenylcycloheptan-1-one

InChI

InChI=1S/C13H16O/c14-13-8-4-7-12(9-10-13)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2

InChI Key

BVWZAWYJLYZIQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC(=O)C1)C2=CC=CC=C2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Phenylcycloheptan 1 One

Classical Approaches to Cycloheptanone (B156872) Core Synthesis

The formation of a seven-membered ring, such as the cycloheptanone core of 4-phenylcycloheptan-1-one, presents unique challenges in organic synthesis due to unfavorable enthalpic and entropic factors associated with medium-sized rings. Nevertheless, several classical strategies have been developed to overcome these hurdles.

Ring Expansion Strategies for Cycloheptanone Formation

Ring expansion reactions are a powerful tool for the synthesis of cycloheptanones from more readily available six-membered ring precursors. A common method involves the treatment of a cyclic ketone with diazomethane, which can lead to a one-carbon ring expansion. For instance, the reaction of a substituted cyclohexanone with diazomethane can yield the corresponding cycloheptanone. The mechanism involves the nucleophilic attack of diazomethane on the carbonyl carbon, followed by the loss of nitrogen gas and rearrangement to the ring-expanded ketone study.comchegg.com. While specific examples for 4-phenylcyclohexanone (B41837) are not prevalent in the literature, this method represents a plausible route.

The Büchner–Curtius–Schlotterbeck reaction is another relevant ring expansion method. It involves the reaction of a ketone with an aliphatic diazoalkane to form a homologated ketone wikipedia.org. This reaction has been successfully used to form five, six, and even the more challenging seven and eight-membered rings wikipedia.org.

Intramolecular Cyclization Routes to Seven-Membered Ketones

Intramolecular cyclization reactions provide a direct route to the cycloheptanone core by forming a new carbon-carbon bond within an acyclic precursor. The Dieckmann condensation, which is the intramolecular reaction of a diester in the presence of a base, is a well-established method for forming cyclic β-keto esters alfa-chemistry.comwikipedia.org. These can then be hydrolyzed and decarboxylated to yield the desired cyclic ketone. The Dieckmann condensation is effective for the formation of five, six, and seven-membered rings wikipedia.org.

Another important intramolecular cyclization is the Thorpe-Ziegler reaction. This method involves the intramolecular condensation of a dinitrile, catalyzed by a base, which, after acidic hydrolysis, yields a cyclic ketone wikipedia.orglscollege.ac.inbuchler-gmbh.com. This reaction is conceptually related to the Dieckmann condensation and is particularly useful for the synthesis of larger rings wikipedia.orglscollege.ac.in.

Targeted Synthesis of this compound

The targeted synthesis of this compound requires methods that not only construct the seven-membered ring but also introduce the phenyl substituent at the desired position.

Phenyl Ring Introduction via Organometallic Reagents (e.g., Grignard, Suzuki)

Organometallic reagents are instrumental in forming carbon-carbon bonds. While direct application to this compound is not extensively documented, analogous transformations on related structures are common. For instance, a Grignard reagent, such as phenylmagnesium bromide, could theoretically be used in a conjugate addition to a cycloheptenone precursor to introduce the phenyl group at the 4-position.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of aryl-aryl and aryl-alkyl bonds organic-chemistry.orgmdpi.comnih.govyoutube.com. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate could be employed to synthesize a precursor to this compound. For example, a suitable cycloheptanone derivative bearing a leaving group at the 4-position could be coupled with phenylboronic acid. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups nih.gov.

Friedel-Crafts Acylation and Related Aromatic Substitution Pathways

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring wikipedia.orgorganic-chemistry.orgsigmaaldrich.com. An intramolecular Friedel-Crafts acylation can be a powerful method for the synthesis of cyclic ketones fused to an aromatic ring or, in the case of long-chain substrates, for the formation of large rings. While typically most successful for the formation of five- and six-membered rings, intramolecular Friedel-Crafts reactions have also been used to close seven-membered rings masterorganicchemistry.com. The synthesis of this compound via this route would likely involve the cyclization of a precursor such as γ-phenyl-ε-heptanoyl chloride.

Multi-Step Synthesis from Acyclic or Simpler Cyclic Precursors

A multi-step synthesis of this compound can be envisioned starting from simpler, more readily available materials. One hypothetical route could begin with the synthesis of 4-phenylcyclohexanone. This can be achieved through the catalytic hydrogenation of 4-phenylphenol to give 4-phenylcyclohexanol, followed by oxidation to the ketone google.com. The resulting 4-phenylcyclohexanone could then undergo a ring expansion reaction, for example, with diazomethane, to yield this compound study.comchegg.com.

Catalytic and Stereoselective Synthesis of this compound

The construction of substituted cycloheptanone frameworks, such as this compound, presents a significant challenge in organic synthesis due to the entropic and enthalpic barriers associated with forming seven-membered rings. Catalytic and stereoselective methods offer elegant solutions to overcome these hurdles, enabling efficient and controlled access to these valuable scaffolds. This section details modern synthetic strategies, including asymmetric routes to chiral analogues, transition metal-catalyzed carbon-carbon bond-forming reactions, and the critical chemo- and regioselective aspects of these transformations.

Asymmetric Synthetic Routes to Chiral Analogues

The development of asymmetric methodologies to access chiral this compound and its derivatives is of considerable interest, as the stereochemistry of the phenyl-bearing carbon center can significantly influence biological activity. While direct asymmetric synthesis of this specific compound is not extensively documented, several catalytic enantioselective strategies for related substituted cyclic ketones can be adapted.

One notable approach is the organocatalytic asymmetric Michael addition of nitromethane to cyclic enones, followed by a Nef reaction. Chiral organocatalysts, such as diarylprolinol silyl ethers, can facilitate the enantioselective 1,4-addition to a cycloheptenone precursor, establishing a chiral center. Subsequent transformation of the nitro group to a carbonyl would yield the desired chiral cycloheptanone.

Another powerful strategy involves the asymmetric ring expansion of smaller cyclic precursors. For instance, a palladium-catalyzed asymmetric ring-expanding allylation (AREA) has been used to synthesize substituted cycloheptane-1,4-diones. nih.gov This method could potentially be adapted by using a suitably substituted five-membered ring precursor to generate a chiral seven-membered ring system. The key to this approach is the use of chiral ligands that can effectively control the stereochemical outcome of the allylation and subsequent ring expansion.

Furthermore, enantioselective photocatalytic cycloadditions represent a cutting-edge approach. For example, asymmetric [3+2] photocycloadditions of aryl cyclopropyl ketones have been developed to construct cyclopentane structures. nih.gov Conceptually similar strategies, perhaps involving a [5+2] cycloaddition with a chiral catalyst, could offer a pathway to enantioenriched cycloheptanone derivatives. The success of such a strategy would rely on a dual-catalyst system, combining a chiral Lewis acid with a transition metal photoredox catalyst to control stereochemistry. nih.gov

Transition Metal-Catalyzed Methods for C-C Bond Formation

Transition metal catalysis provides a versatile toolkit for the formation of C-C bonds and the construction of cyclic systems, including the seven-membered ring of this compound. mdpi.com Palladium, rhodium, and other transition metals are instrumental in mediating various cycloaddition and cross-coupling reactions.

Palladium-Catalyzed Cycloadditions: Palladium catalysts are highly effective in mediating cycloaddition reactions to form seven-membered rings. A formal (4+3) cycloaddition of bicyclobutanes with 1,4-O/C dipole precursors, generated from 2-alkylidenetrimethylene carbonates, has been shown to produce bicyclo[4.1.1]octane derivatives. nih.gov This type of strategy, activating one cycloaddition partner with a palladium catalyst, could be adapted for the synthesis of cycloheptanones. Another approach involves a palladium-catalyzed one-pot C-C cleavage, cross-coupling, and enolate arylation sequence starting from cyclobutanol derivatives and dihaloarenes to produce benzo-fused cycloheptanones. thieme-connect.dethieme-connect.comresearchgate.net This highlights the potential of using strained ring precursors for cycloheptanone synthesis.

Rhodium-Catalyzed Cycloadditions: Rhodium catalysts are particularly renowned for their ability to facilitate higher-order cycloadditions, which are ideal for synthesizing seven-membered rings. nih.gov Various cycloaddition strategies have been developed:

[5+2] Cycloaddition: This is an efficient method for synthesizing seven-membered rings. The intermolecular reaction between a 3-acyloxy-1,4-enyne (as a five-carbon component) and an alkyne (as a two-carbon component) can construct the cycloheptene ring, which can then be converted to the ketone. nih.gov

[4+2+1] Cycloaddition: This reaction involves the combination of an ene/yne-ene-allene (generated in situ) and carbon monoxide (CO) to build a 5/7-fused ring system. pku.edu.cn A three-component variation using two vinylallene molecules and CO has also been developed to synthesize tropone derivatives, which are related to cycloheptenones. pku.edu.cn

[5+1] Cycloaddition: Cationic rhodium(I) catalysts can mediate the [5+1] cycloaddition of vinylcyclopropanes with CO to furnish cyclohexenones. organic-chemistry.org While this produces a six-membered ring, modifications to the starting materials could potentially lead to seven-membered ring systems.

Below is a table summarizing key transition metal-catalyzed cycloaddition reactions applicable to the synthesis of seven-membered rings.

Cycloaddition TypeCatalyst System (Typical)ReactantsProduct Type
Pd-catalyzed (4+3) Palladium catalystBicyclobutanes + 2-Alkylidenetrimethylene carbonates2-Oxabicyclo[4.1.1]octanes nih.gov
Rh-catalyzed (5+2) Cationic Rhodium(I) complex3-Acyloxy-1,4-enynes + AlkynesCycloheptadienes nih.gov
Rh-catalyzed [4+2+1] [Rh(COD)Cl]₂Ene/yne-ene-allenes + CO5/7 Fused Carbocycles pku.edu.cn
Rh-catalyzed [5+1] Cationic Rhodium(I) complexVinylcyclopropanes + COCyclohexenones organic-chemistry.org

Chemo- and Regioselective Considerations in Synthesis

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of a specifically substituted molecule like this compound. The presence of multiple reactive sites in precursor molecules requires precise control to ensure the desired isomer is formed.

Regioselectivity: In cycloaddition reactions, the regioselectivity—the orientation in which the components combine—is crucial for placing the phenyl group at the C4 position. For instance, in a rhodium-catalyzed [5+2] cycloaddition between a vinylcyclopropane and a phenyl-substituted alkyne, the regiochemical outcome is dictated by the electronic and steric properties of the substituents on both reacting partners. The catalyst and its ligands play a key role in directing the insertion of the alkyne and the subsequent reductive elimination, ultimately controlling the final substitution pattern of the cycloheptene ring. Developing a synthesis for this compound via this route would require careful selection of a five-carbon synthon and a phenyl-containing two-carbon synthon to ensure the desired connectivity.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the synthesis of this compound, precursors may contain other functional groups that could potentially react under the chosen conditions. For example, if a precursor contains both an alkene and an alcohol, the catalyst must be selective for the desired transformation (e.g., cycloaddition involving the alkene) without affecting the alcohol. The choice of transition metal and ligands is critical for achieving this selectivity. For example, certain palladium catalysts show excellent functional group tolerance, allowing for complex molecules to be constructed without the need for extensive use of protecting groups. mdpi.com Similarly, in multi-step one-pot syntheses, such as the palladium-catalyzed formation of benzo-fused cycloheptanones, the catalyst system must selectively mediate C-C cleavage, cross-coupling, and enolate arylation in a specific sequence. thieme-connect.com

Reactivity and Reaction Mechanisms of 4 Phenylcycloheptan 1 One

Carbonyl Group Reactivity

The carbon-oxygen double bond of the ketone is the primary site of reactivity. The carbon atom is electrophilic due to the polarization of the bond, making it susceptible to attack by nucleophiles.

Nucleophilic addition is a characteristic reaction of ketones. The approach of the nucleophile to the carbonyl carbon can occur from two different faces, potentially leading to stereoisomeric products.

Hydride Reduction: The reduction of 4-phenylcycloheptan-1-one with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), is expected to yield 4-phenylcycloheptan-1-ol. The stereoselectivity of this reaction is influenced by the steric hindrance presented by the cycloheptane (B1346806) ring and the phenyl substituent. In analogous cyclic ketones, such as 4-substituted cyclohexanones, the stereochemical outcome depends on the size of the reducing agent. odinity.comnih.gov Smaller nucleophiles like NaBH₄ tend to favor axial attack, leading to the equatorial alcohol, which is often the thermodynamically more stable product. odinity.comnih.gov Conversely, bulkier hydride reagents, such as L-Selectride, favor equatorial attack to avoid steric interactions, resulting in the axial alcohol, the kinetically controlled product. odinity.com For this compound, the flexible nature of the seven-membered ring complicates predictions, but similar principles of steric approach control are expected to apply.

Grignard Addition: The reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of a tertiary alcohol. stackexchange.com This reaction proceeds via a 1,2-addition mechanism, where the organometallic reagent adds directly to the carbonyl carbon. libretexts.org The choice of the R-group in the Grignard reagent determines the final structure of the alcohol. As with hydride reduction, the stereochemistry of the resulting alcohol is dependent on the direction of the nucleophilic attack.

ReactionReagentExpected Major ProductReaction Type
Hydride ReductionSodium Borohydride (NaBH₄)4-Phenylcycloheptan-1-olNucleophilic Addition
Hydride ReductionLithium Aluminum Hydride (LiAlH₄)4-Phenylcycloheptan-1-olNucleophilic Addition
Grignard AdditionMethylmagnesium Bromide (CH₃MgBr)1-Methyl-4-phenylcycloheptan-1-olNucleophilic Addition
Organolithium AdditionPhenyllithium (C₆H₅Li)1,4-Diphenylcycloheptan-1-olNucleophilic Addition

This compound reacts with primary amines and related derivatives in acid-catalyzed condensation reactions to form carbon-nitrogen double bond-containing compounds. These reactions are typically reversible, and the removal of water is often necessary to drive the equilibrium toward product formation. masterorganicchemistry.comlumenlearning.comoperachem.com

Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) yields an imine. The reaction is generally fastest at a slightly acidic pH (around 5), which is sufficient to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, but not so acidic as to protonate the amine nucleophile. lumenlearning.comchemistrysteps.com

Oximes: The reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. arpgweb.com This reaction is a classic method for the characterization of aldehydes and ketones. researchgate.net The mechanism is analogous to imine formation. masterorganicchemistry.com

Hydrazones: Condensation with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields hydrazones. nih.govmdpi.com These derivatives are often highly crystalline solids with sharp melting points, making them useful for identification purposes. lumenlearning.com

ReactantProduct ClassGeneral Structure of Product
Primary Amine (R-NH₂)Imine (Schiff Base)C=N-R
Hydroxylamine (NH₂OH)OximeC=N-OH
Hydrazine (H₂N-NH₂)HydrazoneC=N-NH₂

Like other ketones with alpha-hydrogens, this compound can exist in equilibrium with its enol or enolate form. idc-online.commsu.edu The hydrogens on the carbons adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a base.

Enolate Formation: In the presence of a base, an α-hydrogen is deprotonated to form an enolate anion. This enolate is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. sketchy.com

Enol Formation: Under acidic conditions, protonation of the carbonyl oxygen is followed by deprotonation at the α-carbon to form a neutral enol tautomer. chemistrysteps.com

This process of tautomerization is crucial as it is the first step in many reactions that occur at the alpha-position, including halogenation and condensation reactions. msu.edulibretexts.org If a chiral center exists at the alpha-carbon, enolization will lead to racemization because the intermediate enol/enolate is planar and achiral. idc-online.comsketchy.com

Alpha-Substituted and Alpha,Beta-Unsaturated Derivatives

The nucleophilic character of the enol or enolate intermediate allows for electrophilic substitution reactions at the alpha-carbon. libretexts.org

This compound can be halogenated at the alpha-positions (C2 and C7) using Cl₂, Br₂, or I₂. The reaction mechanism and outcome differ depending on whether acidic or basic conditions are used. pressbooks.publibretexts.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the reaction proceeds through an enol intermediate. chemistrysteps.com The rate-determining step is the formation of the enol. Typically, this method leads to the substitution of a single alpha-hydrogen, as the introduction of an electron-withdrawing halogen atom destabilizes the transition state for further enol formation. pressbooks.pub

Base-Promoted Halogenation: Under basic conditions, the reaction occurs via an enolate intermediate. libretexts.org The introduction of a halogen increases the acidity of the remaining alpha-hydrogens, making subsequent deprotonation and halogenation faster. chemistrysteps.compressbooks.pub This often leads to polyhalogenation at the same alpha-carbon. youtube.com

The resulting α-halo ketones are versatile intermediates for further synthesis. The halogen acts as a good leaving group, enabling nucleophilic substitution and elimination reactions to form other alpha-substituted or α,β-unsaturated ketones. chemistrysteps.com

The enolate of this compound can act as a nucleophile in condensation reactions, forming new carbon-carbon bonds. A key example is the aldol (B89426) condensation. In a mixed aldol condensation, the enolate can react with an aldehyde or another ketone. sketchy.com

A particularly relevant reaction is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base. libretexts.org The enolate of this compound would attack the aldehyde, and the resulting aldol addition product would readily undergo dehydration (loss of water) to form a stable, conjugated α,β-unsaturated ketone. This reaction is driven by the formation of the extended conjugated system.

Reaction TypeReactantsKey IntermediateProduct Type
Acid-Catalyzed α-HalogenationKetone + Halogen (X₂) + AcidEnolα-Monohalo Ketone
Base-Promoted α-HalogenationKetone + Halogen (X₂) + BaseEnolateα-Polyhalo Ketone
Claisen-Schmidt CondensationKetone + Aromatic Aldehyde + BaseEnolateα,β-Unsaturated Ketone

Formation of Enones and Enol Ethers

The carbonyl group of this compound is a focal point for reactivity, allowing for the synthesis of α,β-unsaturated ketones (enones) and enol ethers. These reactions typically proceed via the formation of an enolate intermediate.

Enone Formation: The dehydrogenation of ketones to form enones is a fundamental transformation in organic synthesis. For this compound, this would involve the introduction of a double bond adjacent to the carbonyl group. This can be achieved through various methods, such as palladium-catalyzed oxidative dehydrogenation using molecular oxygen as the oxidant. organic-chemistry.org The reaction would likely yield a mixture of regioisomers, 4-phenylcyclohept-2-en-1-one and 5-phenylcyclohept-2-en-1-one, depending on the reaction conditions and the relative acidity of the α-protons.

Enol Ether Formation: Enol ethers are alkenes possessing an alkoxy substituent and are valuable synthetic intermediates. wikipedia.org They can be synthesized from ketones like this compound under various conditions. One common method involves the reaction of the ketone with an alcohol in the presence of an acid catalyst to form a ketal, followed by elimination. Alternatively, treatment with a strong base like lithium diisopropylamide (LDA) can generate an enolate, which is then trapped with an alkylating agent to form the enol ether. organic-chemistry.org The geometry (E/Z) of the resulting enol ether can often be controlled by the reaction conditions. organic-chemistry.org

Table 1: Potential Unsaturated Derivatives of this compound

Derivative Type General Structure Potential Products from this compound Synthesis Method
Enone α,β-Unsaturated Ketone 4-Phenylcyclohept-2-en-1-one, 5-Phenylcyclohept-2-en-1-one Palladium-catalyzed dehydrogenation organic-chemistry.org
Enol Ether Alkoxy-substituted Alkene 1-Alkoxy-4-phenylcyclohept-1-ene, 1-Alkoxy-5-phenylcyclohept-1-ene Trapping of enolate with alkylating agent organic-chemistry.org

Ring-Opening and Ring-Contraction/Expansion Reactions

The seven-membered ring of this compound can undergo various structural modifications, including expansion to larger rings or contraction to smaller, more stable systems.

The Baeyer-Villiger oxidation is a notable ring-expansion reaction that converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com This reaction is typically carried out using peroxyacids, such as meta-chloroperbenzoic acid (mCPBA), or hydrogen peroxide with a catalyst. organic-chemistry.orgorganicchemistrytutor.com

For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. The group that can better stabilize a positive charge during the rearrangement step migrates preferentially. organic-chemistry.org In this case, the migration can occur at the C2 or C7 position. The migratory order is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl. organic-chemistry.org Therefore, the more substituted α-carbon (the C2 position, which is a secondary carbon) would be expected to migrate, leading to the formation of an eight-membered lactone, 5-phenyloxocan-2-one.

Theoretical studies on the closely related 4-phenylcyclohexanone (B41837) have shown that the addition of the peroxyacid to the carbonyl group is the rate-determining step. nih.gov Catalysts, such as chiral Scandium(III) complexes, can be used to lower the activation barrier and control the enantioselectivity of the oxidation. nih.gov

Table 2: Predicted Outcome of Baeyer-Villiger Oxidation

Starting Material Reagent Predicted Major Product Reaction Type
This compound mCPBA 5-Phenyloxocan-2-one Ring Expansion wikipedia.org

The cycloheptanone (B156872) ring is susceptible to rearrangements that can lead to either ring expansion or contraction, often driven by the formation of a more stable carbocation intermediate or the relief of ring strain. chemistrysteps.commasterorganicchemistry.com

Ring Contraction: Reactions like the Favorskii rearrangement can induce ring contraction in cyclic α-halo ketones. wikipedia.org If this compound were first halogenated at an α-position, treatment with a base could lead to the formation of a bicyclic cyclopropanone intermediate, which would then open to yield a phenyl-substituted cyclohexanecarboxylic acid derivative.

Ring Expansion: Tiffeneau-Demjanov type rearrangements provide a pathway for ring expansion. wikipedia.org This would involve converting the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol. Diazotization of the amino group would generate an unstable diazonium salt, which, upon loss of nitrogen gas, forms a carbocation. A subsequent alkyl shift, driven by the relief of ring strain and formation of a more stable ring system, would expand the seven-membered ring to an eight-membered one. masterorganicchemistry.com

These rearrangements are highly dependent on the specific reaction conditions and the generation of a suitable intermediate, such as a carbocation or carbenoid, adjacent to the ring. chemistrysteps.commasterorganicchemistry.com

Participation in Cycloaddition and Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without intermediates. unina.itox.ac.uk While this compound itself is not a typical substrate for these reactions, it can be converted into derivatives that readily participate in cycloadditions.

Cycloaddition Reactions: A cycloaddition is a reaction where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org The most common example is the Diels-Alder reaction, a [4+2] cycloaddition. libretexts.org To make this compound a viable partner in a Diels-Alder reaction, it would first need to be converted into a conjugated diene. This could potentially be achieved by forming an enol ether and then introducing a second double bond. The resulting diene could then react with a dienophile to form a bicyclic system. The stereochemistry of such reactions is highly predictable based on the principles of orbital symmetry. ox.ac.ukyoutube.com

Electrocyclic Reactions: An electrocyclic reaction is a unimolecular pericyclic reaction characterized by the formation of a ring from an open-chain conjugated system, or the reverse ring-opening process. msu.edulibretexts.org Derivatives of this compound containing a conjugated triene system could undergo electrocyclic ring closure to form bicyclic compounds. The stereochemical outcome of these reactions is dictated by whether the reaction is induced by heat or light (photochemical activation). unina.it

The participation of this compound in these reactions is contingent on its prior conversion to a suitable unsaturated system, expanding its synthetic utility for the construction of complex polycyclic molecules. nih.gov

Derivatization and Functionalization of 4 Phenylcycloheptan 1 One

Synthesis of Alcohol and Amine Derivatives from the Ketone

The carbonyl group of 4-phenylcycloheptan-1-one is a primary site for functionalization, readily undergoing reduction to form the corresponding alcohol or conversion to an amine through reductive amination.

Reduction to 4-Phenylcycloheptan-1-ol: The transformation of the ketone to a secondary alcohol is a fundamental reaction in organic synthesis. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing ketones and aldehydes. masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield 4-phenylcycloheptan-1-ol.

Reductive Amination to 4-Phenylcycloheptan-1-amine: Reductive amination is a highly effective method for converting ketones into amines in a single procedural step. wikipedia.orgunimi.it The process begins with the reaction of this compound with an amine (such as ammonia (B1221849) for a primary amine, or a primary amine for a secondary amine) under weakly acidic conditions to form an intermediate imine or iminium ion. masterorganicchemistry.comwikipedia.org This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly useful due to their ability to selectively reduce the protonated imine in the presence of the starting ketone. masterorganicchemistry.com This one-pot method is valued for its efficiency and high atom economy. unimi.it

Table 1: Synthesis of Alcohol and Amine Derivatives

Starting MaterialReaction TypeKey ReagentsProduct
This compoundReduction1. Sodium borohydride (NaBH₄) 2. Methanol (as solvent/proton source)4-Phenylcycloheptan-1-ol
This compoundReductive Amination (to primary amine)1. Ammonia (NH₃) 2. Sodium cyanoborohydride (NaBH₃CN) 3. Mild acid catalyst4-Phenylcycloheptan-1-amine
This compoundReductive Amination (to secondary amine)1. A primary amine (R-NH₂) 2. Sodium triacetoxyborohydride (NaBH(OAc)₃)N-Alkyl-4-phenylcycloheptan-1-amine

Introduction of Additional Functional Groups on the Phenyl Ring

The phenyl moiety of this compound can be functionalized through classic electrophilic aromatic substitution or modern cross-coupling methodologies, enabling the introduction of a wide range of substituents.

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, allowing for the replacement of a hydrogen atom on the ring with an electrophile. wikipedia.org The cycloheptanone-containing substituent on the benzene (B151609) ring acts as an alkyl group, which is an electron-donating group. uci.edu Such groups are known as "activating" substituents because they increase the rate of reaction compared to benzene and direct incoming electrophiles to the ortho and para positions. wikipedia.orgscielo.org.mx

Common SEAr reactions that can be applied include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: Using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to introduce a halogen atom. wikipedia.org

These reactions would yield a mixture of ortho- and para-substituted products, which can often be separated chromatographically. The para-substituted product, 4-(4-halophenyl)cycloheptan-1-one, is often favored due to reduced steric hindrance and serves as a key intermediate for further reactions.

The halogenated derivatives synthesized via SEAr are valuable precursors for palladium-catalyzed cross-coupling reactions. These powerful reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org Starting with a derivative like 4-(4-bromophenyl)cycloheptan-1-one, it can be reacted with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) to synthesize biaryl or styrenyl derivatives. libretexts.orgwikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. jk-sci.com Using 4-(4-bromophenyl)cycloheptan-1-one as the substrate, it can be coupled with a wide range of amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like BINAP or DPPF), and a strong base (such as sodium tert-butoxide) to yield various N-aryl amine derivatives. wikipedia.orgacsgcipr.org

Table 2: Functionalization of the Phenyl Ring

Starting MaterialReaction TypeKey ReagentsExemplary Product
This compoundNitration (EAS)HNO₃, H₂SO₄4-(4-Nitrophenyl)cycloheptan-1-one
This compoundBromination (EAS)Br₂, FeBr₃4-(4-Bromophenyl)cycloheptan-1-one
4-(4-Bromophenyl)cycloheptan-1-oneSuzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, Base4-([1,1'-Biphenyl]-4-yl)cycloheptan-1-one
4-(4-Bromophenyl)cycloheptan-1-oneBuchwald-Hartwig AminationAniline, Pd catalyst, Ligand, Base4-(4-(Phenylamino)phenyl)cycloheptan-1-one

Heterocyclic Compound Formation Utilizing this compound Scaffolding

The ketone functionality of this compound serves as an excellent starting point for the construction of heterocyclic rings. A prominent example is the Fischer indole (B1671886) synthesis.

The Fischer indole synthesis is a classic and reliable method for preparing indoles, which are important heterocyclic motifs in pharmaceuticals and natural products. thermofisher.comalfa-chemistry.com The reaction involves the acid-catalyzed condensation of a ketone with a phenylhydrazine (B124118), followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. wikipedia.orgnih.gov

When this compound is reacted with phenylhydrazine in the presence of an acid catalyst (such as polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid), it forms an intermediate phenylhydrazone. wikipedia.orgnih.gov This intermediate then undergoes the characteristic rearrangement and cyclization to yield a tetracyclic indole derivative where the cycloheptane (B1346806) ring is fused to the indole core. The reaction is a powerful tool for creating complex, fused heterocyclic systems from a relatively simple ketone precursor. alfa-chemistry.comjk-sci.com

Synthesis of Polycyclic and Fused Ring Systems from this compound

Beyond simple heterocycle formation, the this compound framework can be elaborated into more complex polycyclic and fused-ring systems. These transformations often require multi-step sequences where the initial scaffold is first functionalized to introduce reactive handles for subsequent cyclization reactions.

One potential strategy involves intramolecular cyclization. For example, a Friedel-Crafts acylation or alkylation could be performed on a derivative of this compound that possesses a suitable tether with an electrophilic group. If a carboxylic acid or acyl chloride moiety is introduced at a strategic position on the cycloheptane ring, an intramolecular Friedel-Crafts acylation could be induced under strong acid conditions, leading to the formation of a new ring fused to the existing phenyl group.

Another approach is through cycloaddition reactions. The ketone or the phenyl ring can be modified to incorporate a diene or a dienophile. For instance, a Wittig reaction on the ketone could introduce an exocyclic double bond, which could then participate as a dienophile in a Diels-Alder reaction with a suitable diene. This would construct a new six-membered ring, leading to a complex, bridged, or fused polycyclic system. nih.gov Such strategies highlight the utility of this compound as a versatile building block for accessing intricate molecular architectures. nih.govrsc.org

Spectroscopic Characterization Methodologies in Research on 4 Phenylcycloheptan 1 One

Infrared (IR) and Raman Spectroscopy for Functional Group Identification:

Detailed IR and Raman spectra, which are crucial for identifying the characteristic vibrational frequencies of the carbonyl group and the phenyl ring within the cycloheptanone (B156872) structure, have not been published or indexed in searchable databases.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis:

While the molecular weight can be calculated, experimental mass spectrometry data, including fragmentation patterns that would elucidate the compound's structure under ionization, are not available.

High-Resolution Mass Spectrometry (HRMS):No HRMS data, which would provide the precise mass and confirm the elemental composition of 4-phenylcycloheptan-1-one, could be found in the researched literature.

While information is readily available for the similar and more extensively studied compound, 4-phenylcyclohexanone (B41837), the strict requirement to focus solely on this compound prevents the use of analogous data. The structural difference—a seven-membered cycloheptanone ring versus a six-membered cyclohexanone ring—would lead to significant variations in spectroscopic data.

Therefore, until research detailing the comprehensive spectroscopic characterization of this compound is published and made publicly accessible, the generation of a scientifically accurate and detailed article as per the requested outline is not feasible.

Fragmentation Pathways in Electron Ionization Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of organic compounds. In EI, high-energy electrons bombard a molecule, leading to the formation of a molecular ion (M+•) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure and provides valuable information for its identification.

For this compound, the mass spectrum is characterized by a series of fragment ions that arise from specific bond cleavages and rearrangements of the molecular ion. The most favored fragmentation pathways are those that lead to the formation of the most stable cations and/or radical products. orgchemboulder.com

One of the primary fragmentation pathways for cyclic ketones involves α-cleavage, the breaking of the bond adjacent to the carbonyl group. For this compound, this can lead to the loss of a neutral molecule and the formation of a stable acylium ion. Another common fragmentation for ketones is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene.

The presence of the phenyl group significantly influences the fragmentation pattern. Cleavage of the bond between the cycloheptyl ring and the phenyl group can lead to the formation of a stable phenyl cation or a tropylium ion (C7H7+), which is a common and stable fragment in the mass spectra of compounds containing a benzyl moiety. The cycloheptanone ring can also undergo various ring-opening and subsequent fragmentation pathways.

The analysis of the mass spectrum of this compound reveals several key fragment ions. The relative abundances of these ions are dependent on the stability of the resulting fragments.

Table 1: Postulated Fragment Ions in the Electron Ionization Mass Spectrum of this compound

m/z ValuePostulated Fragment StructureFragmentation Pathway
188[C13H16O]+•Molecular Ion (M+•)
159[M - C2H5]+Loss of an ethyl radical
145[M - C3H7]+Loss of a propyl radical
131[M - C4H9]+Loss of a butyl radical
117[C9H9]+Phenylallyl cation
104[C8H8]+Styrene radical cation
91[C7H7]+Tropylium ion
77[C6H5]+Phenyl cation

Note: The fragmentation pathways are proposed based on general principles of mass spectrometry and may require further confirmation through high-resolution mass spectrometry and isotopic labeling studies.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The first step in an X-ray crystallographic study is the growth of a suitable single crystal of the compound. nih.gov Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of the diffracted beams are then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional structure.

For this compound, the crystallographic data would provide key insights into its solid-state conformation. The cycloheptanone ring is known to be flexible and can adopt several low-energy conformations, such as the chair, boat, and twist-chair forms. X-ray analysis would definitively establish which of these conformations is present in the crystal lattice. Furthermore, the analysis would reveal the dihedral angle between the phenyl ring and the cycloheptanone ring, providing information about the steric and electronic interactions between these two parts of the molecule.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)105.4
Volume (ų)1055.2
Z4
Calculated Density (g/cm³)1.182

Note: The data presented in this table is hypothetical and serves as an example of the type of information that would be obtained from an X-ray crystallographic study. Actual experimental data would be required for a definitive structural determination.

The detailed structural information obtained from X-ray crystallography is crucial for understanding the structure-property relationships of this compound. It can be used to rationalize its chemical reactivity, spectroscopic properties, and biological activity. Moreover, the solid-state conformation can be compared with theoretical calculations to assess the accuracy of computational models for predicting molecular structures.

Theoretical and Computational Studies of 4 Phenylcycloheptan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in providing a molecular-level understanding of chemical systems. These methods, rooted in quantum mechanics, can predict a wide array of properties without the need for empirical data.

Density Functional Theory (DFT) has become a popular computational tool in chemistry for its balance of accuracy and computational cost. researchgate.netresearchgate.nettugraz.at DFT methods are used to determine the electronic structure of molecules, which in turn allows for the prediction of various ground-state properties. For 4-phenylcycloheptan-1-one, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), can elucidate its optimized molecular geometry, thermodynamic stability, and electronic characteristics. chemrxiv.org

Key ground-state properties that can be calculated for this compound include its total energy, dipole moment, and the distribution of atomic charges. The molecular electrostatic potential (MEP) can also be mapped to identify electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Calculated Ground State Properties of this compound (Illustrative DFT Results)

Property Calculated Value Units
Total Energy -657.89 Hartrees
Dipole Moment 2.98 Debye
HOMO Energy -6.21 eV
LUMO Energy -0.87 eV

Note: The data in this table are illustrative and represent typical values that would be obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. dtic.mil These "first-principles" calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a high level of theoretical rigor. worldscientific.com While more computationally demanding than DFT, they are valuable for obtaining accurate energy values and detailed orbital information.

For this compound, ab initio methods can be employed to calculate precise conformational energies and to analyze the nature of its molecular orbitals. montclair.edu This includes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are important indicators of a molecule's ability to donate or accept electrons.

Table 2: Illustrative Ab Initio Energy and Orbital Data for this compound

Method Property Calculated Value Units
Hartree-Fock Total Energy -655.45 Hartrees
MP2 Correlation Energy -2.44 Hartrees
Hartree-Fock HOMO Energy -8.95 eV

Note: This data is hypothetical and serves to illustrate the types of results obtained from ab initio calculations.

Conformational Analysis and Energy Minimization Studies

The flexible seven-membered ring of this compound allows it to adopt a variety of spatial arrangements, or conformations. Computational studies are essential for identifying the most stable conformations and the energy barriers between them.

The cycloheptanone (B156872) ring, like cycloheptane (B1346806) itself, is known to exist in a dynamic equilibrium between several conformations, with the twist-chair and chair forms being the most significant. researchgate.netacs.orgresearchgate.net Computational energy minimization studies can predict the relative stabilities of these conformers. For cycloheptanone, the twist-chair conformation is generally found to be the global minimum on the potential energy surface. researchgate.net The presence of the phenyl substituent at the 4-position will influence the relative energies of the different ring conformations.

Table 3: Relative Conformational Energies of the Cycloheptanone Ring (Illustrative)

Conformation Relative Energy (kcal/mol)
Twist-Chair 0.00
Chair 1.5 - 2.0
Boat 2.5 - 3.0

Note: These energy ranges are based on typical values for cycloheptane and related systems and are for illustrative purposes.

The orientation of the phenyl group relative to the cycloheptanone ring is another important conformational feature. The phenyl group can occupy either an equatorial-like or an axial-like position on the ring. Furthermore, there is a rotational barrier associated with the C-C single bond connecting the phenyl group to the seven-membered ring. worldscientific.comresearchgate.netsemanticscholar.org Computational methods can be used to calculate the energy profile for this rotation, identifying the most stable rotational conformers and the energy of the transition states separating them. researchgate.netcomporgchem.com

Table 4: Illustrative Rotational Barrier for the Phenyl Group

Parameter Energy (kcal/mol)
Energy of Most Stable Conformer 0.0
Energy of Rotational Transition State 3.0 - 5.0

Note: The data is hypothetical and represents a plausible range for the rotational barrier of a phenyl group attached to a cycloalkane ring.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. dlr.de By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, a variety of reactions could be modeled, such as its reduction, enolization, or reactions involving the aromatic ring. For instance, the base-catalyzed enolate formation is a fundamental reaction of ketones. Computational modeling could be used to determine the reaction pathway, the structure of the transition state, and the activation energy for this process. This information is vital for understanding the reactivity of the compound and for designing synthetic routes.

Table 5: Illustrative Calculated Energies for a Hypothetical Reaction Pathway

Species Relative Energy (kcal/mol)
Reactants (Ketone + Base) 0.0
Transition State +15.0
Products (Enolate + Conjugate Acid) +5.0
Activation Energy 15.0

Note: This table provides an illustrative energy profile for a hypothetical base-catalyzed enolization of this compound.

Computational Elucidation of Reaction Pathways

The elucidation of reaction pathways through computational means involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. This information is invaluable for understanding reaction mechanisms and optimizing reaction conditions. Techniques such as Density Functional Theory (DFT) are powerful tools for these explorations. However, a specific computational study detailing the reaction pathways involving this compound, for instance, in its synthesis or subsequent transformations, is not available in the current body of published research. Such a study could, for example, investigate the mechanism of Friedel-Crafts acylation to form the cycloheptanone ring or the pathways of its reduction or oxidation reactions.

Prediction of Selectivity in Organic Reactions

Computational chemistry plays a crucial role in predicting the stereoselectivity and regioselectivity of organic reactions. By calculating the energies of different possible transition states leading to various products, chemists can often predict which isomer will be formed preferentially. For a molecule like this compound, which possesses a chiral center upon substitution, predicting the stereochemical outcome of reactions at or near the carbonyl group would be of significant interest. For instance, computational models could predict the facial selectivity of nucleophilic addition to the carbonyl group. At present, no studies have been published that specifically apply these predictive models to reactions involving this compound.

Applications of 4 Phenylcycloheptan 1 One As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The carbon skeleton of 4-phenylcycloheptan-1-one is a key feature that makes it an attractive building block for the synthesis of more elaborate and functionally diverse compounds. The ketone functional group provides a reactive site for a multitude of chemical transformations, enabling chain elongation, functional group interconversion, and the introduction of new stereocenters.

The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methods and strategies. nih.govsemanticscholar.orggoogle.come-bookshelf.de Molecules containing complex ring systems are common targets, and building blocks that provide a pre-formed carbocyclic core can significantly streamline a synthetic route. nih.gov While specific examples of natural products synthesized directly from this compound are not extensively documented in prominent literature, the phenyl-cycloheptanone structural unit represents a plausible substructure for various bioactive molecules. For instance, many natural products incorporate complex bicyclic systems like the bicyclo[3.3.1]nonane core, which is structurally related to the cycloheptane (B1346806) ring and is found in compounds such as hyperforin and garcinol. researchgate.net The synthesis of such intricate architectures often requires innovative chemical strategies to construct the challenging ring systems. researchgate.net The development of synthetic pathways utilizing foundational scaffolds like this compound remains an area of interest for accessing novel molecular diversity.

In the field of medicinal chemistry, the discovery of novel molecular scaffolds is crucial for the development of new therapeutic agents. The this compound framework can serve as a starting point for generating libraries of compounds for biological screening. The term "lead structure" refers to a compound showing a desired pharmacological activity which can be optimized through chemical modifications to enhance properties like potency and selectivity.

The concept of using a core scaffold to generate diverse derivatives is a proven strategy in drug discovery. For example, derivatives of 4-phenyl-2-quinolone have been synthesized and evaluated as potent anticancer agents, demonstrating how a phenyl-substituted cyclic core can be elaborated into biologically active molecules. mdpi.comnih.gov Similarly, novel nicotinamide derivatives have been identified as promising activators of specific voltage-gated sodium channels, highlighting the therapeutic potential of modifying such core structures. nih.gov

The this compound molecule can be chemically modified in numerous ways to explore its potential as a lead structure.

Potential ModificationReaction TypeResulting Functional GroupPotential Biological Target Class
Reductive AminationCondensation with an amine followed by reductionAmine (e.g., 4-phenylcycloheptan-1-amine)GPCRs, Ion Channels, Transporters
Wittig ReactionReaction with a phosphonium ylideAlkene (e.g., 1-methylene-4-phenylcycloheptane)Enzyme Inhibitors, Protein-Protein Interaction Modulators
Grignard ReactionAddition of an organometallic reagentTertiary AlcoholNuclear Receptors, Enzyme Inhibitors
Aldol (B89426) CondensationReaction with another carbonyl compoundα,β-Unsaturated KetoneAnticancer Agents, Anti-inflammatory Agents

By systematically applying these and other transformations, chemists can generate a diverse library of this compound derivatives. These new compounds can then be tested against a wide range of biological targets to identify new lead structures for drug development programs.

Scaffold for Materials Science Research

The unique molecular shape of this compound, combining rigidity and flexibility, makes it a candidate for incorporation into advanced materials. Its derivatives can be explored as monomers for novel polymers or as components in functional materials like liquid crystals.

Ring-opening polymerization (ROP) is a powerful method for synthesizing polymers from cyclic monomers. youtube.comyoutube.com This technique is particularly effective for producing polyesters and polyamides from lactones (cyclic esters) and lactams (cyclic amides), respectively. For example, polyheptalactone (PHL), a polyester, can be synthesized by the Baeyer-Villiger oxidation of cycloheptanone (B156872) to create the corresponding η-heptalactone monomer, which is then polymerized via ROP. acs.org

A similar strategy could be applied to this compound. The presence of the ketone allows for a Baeyer-Villiger oxidation, which would convert the seven-membered ketone ring into an eight-membered lactone ring, yielding a phenyl-substituted caprolactone derivative.

This resulting monomer could then undergo ROP to produce a polyester with pendant phenyl groups. The incorporation of the bulky and rigid phenyl group along the polymer backbone would be expected to significantly influence the material's properties, such as its glass transition temperature (Tg), thermal stability, and mechanical strength, compared to unsubstituted polyesters like PHL. This approach offers a pathway to new polymeric materials with tailored properties derived from the specific structure of the this compound precursor.

Functional materials are designed to possess specific properties that can be controlled by external stimuli. Liquid crystals are a prominent class of functional materials whose molecules exhibit orientational order, a state between a crystalline solid and an isotropic liquid. tcichemicals.com The molecular architecture of a compound is critical for its ability to form liquid crystalline phases (mesophases). Typically, these molecules require a combination of rigid segments (like benzene (B151609) rings) and flexible segments (like alkyl chains). tandfonline.com

The structure of this compound contains a rigid phenyl group and a semi-flexible seven-membered aliphatic ring. This combination is a promising feature for the design of new liquid crystalline compounds. While common liquid crystal designs often incorporate 1,4-disubstituted cyclohexane or bicyclo[2.2.2]octane rings for their rigidity, tandfonline.com the use of a cycloheptane ring could introduce unique conformational properties, potentially leading to the formation of novel mesophases. Derivatives of this compound, for instance, where the ketone is converted into an ester linkage to connect to other rigid aromatic units, could be synthesized and studied for their liquid crystalline behavior. The exploration of such uncommon building blocks is an active area of research aimed at discovering materials with new and useful electro-optical properties. tandfonline.comresearchgate.net

Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwordpress.com After the desired transformation, the auxiliary is removed and can often be recycled.

A highly successful and widely used chiral auxiliary is trans-2-phenyl-1-cyclohexanol, which was introduced by J. K. Whitesell. wikipedia.orgwordpress.comwikipedia.org This molecule is effective in controlling the stereochemistry of various reactions, including ene reactions and cycloadditions. researchgate.netorgsyn.org Its efficacy stems from the rigid conformation of the cyclohexane ring and the steric influence of the phenyl group, which effectively blocks one face of the reactive site, forcing reagents to approach from the less hindered face.

Following this successful design principle, this compound can be considered an excellent precursor for a new type of chiral auxiliary. Through a simple chemical reduction (e.g., using sodium borohydride), the ketone can be converted into the corresponding alcohol, 4-phenylcycloheptan-1-ol. This product is a direct analogue of Whitesell's auxiliary, but with a seven-membered ring instead of a six-membered one.

AttributeWhitesell's Auxiliary (trans-2-phenyl-1-cyclohexanol)Proposed Auxiliary (from this compound)
Ring Size6-membered (Cyclohexane)7-membered (Cycloheptane)
ConformationRelatively rigid chair conformationMore flexible (multiple low-energy conformations)
Steric EnvironmentWell-defined steric blocking by the phenyl groupPotentially different steric profile due to increased ring flexibility
Potential AdvantageProven high diastereoselectivity in many reactions researchgate.netMay offer complementary or improved selectivity for different substrates or reaction types

The increased conformational flexibility of the cycloheptane ring in 4-phenylcycloheptan-1-ol could lead to different transition state geometries in asymmetric reactions, potentially resulting in different levels of stereocontrol or even reversed selectivity compared to its cyclohexane-based counterpart. Furthermore, derivatives of this compound, such as the corresponding chiral amines or diamines, could serve as precursors for the synthesis of chiral ligands for transition metal catalysts, expanding the toolbox available for asymmetric catalysis. beilstein-journals.org

Methodological Probes for Novel Reaction Development

The utility of a chemical compound as a methodological probe is determined by its unique structural features and reactivity, which can be exploited to investigate reaction mechanisms, test the scope of new synthetic methods, or serve as a benchmark for the efficiency and selectivity of a transformation. A comprehensive review of available scientific literature and chemical databases indicates a significant lack of specific studies detailing the application of this compound as a methodological probe for the development of novel reactions.

For a compound to serve as an effective methodological probe, a substantial body of research is typically required to understand its fundamental reactivity, including kinetic and thermodynamic parameters of its transformations. This foundational data allows researchers to interpret results when the compound is subjected to new reaction conditions. The current body of chemical literature does not appear to contain this level of detailed investigation for this compound.

Therefore, a detailed discussion, including data tables and specific research findings on the application of this compound as a methodological probe for novel reaction development, cannot be provided at this time due to the absence of relevant primary and secondary literature sources. Further research into the synthesis and reactivity of this compound would be necessary before its potential as a methodological probe could be established and documented.

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in the Synthesis and Reactions of 4-Phenylcycloheptan-1-one

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming central to the synthesis of cyclic ketones. ias.ac.in Future research on this compound is likely to pivot towards more environmentally benign methodologies.

One promising avenue is the use of catalytic reactions that offer high atom economy. For instance, scandium(III) triflate has been effectively used as a catalyst for the synthesis of functionalized 2-arylcycloalkanones through diazoalkane-carbonyl homologations. neist.res.in Adopting such catalytic systems for the synthesis of this compound could significantly reduce waste compared to stoichiometric methods.

Furthermore, the development of one-pot multicomponent reactions represents a powerful strategy in green organic synthesis. ias.ac.in These reactions allow for the construction of complex molecules in a single step, minimizing solvent usage, purification steps, and energy consumption. Designing a multicomponent reaction to assemble the this compound scaffold from simple, readily available precursors is a significant, yet potentially highly rewarding, research goal.

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound based on methodologies developed for similar structures.

Green Chemistry ApproachDescriptionPotential Advantage for this compoundReference Example
Catalytic HomologationUse of a catalyst, such as scandium(III) triflate, to facilitate ring expansion from a smaller cyclic ketone.High atom economy, reduced waste, potential for enantioselective synthesis.Synthesis of α-arylcycloalkanones. neist.res.in
Multicomponent ReactionsCombining three or more reactants in a single operation to form the final product, which incorporates portions of all reactants.Increased efficiency, reduced solvent use, and fewer purification steps.General green organic synthesis. ias.ac.in
Use of Greener SolventsReplacing traditional volatile organic compounds (VOCs) with water, ionic liquids, or supercritical fluids.Reduced environmental impact and improved process safety.General green chemistry principles. ias.ac.in

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, is emerging as a superior alternative to traditional batch processing for the manufacture of fine chemicals and pharmaceuticals. iucr.org This technology offers significant advantages, including enhanced heat transfer, precise control over reaction parameters, improved safety for hazardous reactions, and potential for automation. iucr.orgresearchgate.net

The synthesis of ketones, which can be highly exothermic, is particularly well-suited for flow reactors that can dissipate heat efficiently, preventing the formation of byproducts and ensuring higher yields. iucr.org For example, the synthesis of norketamine, a cyclic ketone, has been demonstrated in a continuous-flow setup to minimize risks associated with toxic reagents. researchgate.net Similarly, the reduction of cyclic ketones like cyclohexanone has been studied in flow, showing improved performance compared to batch processes. google.com A closely related derivative, 4-methoxy-4-phenylcycloheptan-1-one, has been successfully synthesized using a continuous flow process, highlighting the direct applicability of this technology. nih.gov

The transition to a continuous manufacturing process for this compound could lead to higher productivity, consistent product quality, and a smaller manufacturing footprint.

The following table outlines the benefits of flow chemistry for the production of cyclic ketones.

ParameterAdvantage in Flow ChemistryRelevance to this compound Production
Heat TransferHigh surface-area-to-volume ratio allows for rapid and efficient heating or cooling. iucr.orgBetter control of exothermic reactions, minimizing side reactions and improving selectivity.
MixingEfficient and rapid mixing of reagents, leading to more uniform reaction conditions. iucr.orgIncreased reaction rates and higher yields.
SafetySmall reaction volumes minimize the risk associated with hazardous reagents or unstable intermediates. researchgate.netSafer handling of reactive intermediates and reagents.
ScalabilityScaling up is achieved by running the process for a longer duration ("scaling out") rather than using larger reactors.More straightforward transition from laboratory-scale synthesis to industrial production.

Bio-Catalytic and Enzyme-Mediated Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes operate under mild conditions (pH and temperature) and can exhibit remarkable chemo-, regio-, and stereoselectivity. For this compound, the ketone functionality is a prime target for enzymatic transformations.

Specifically, the reduction of the carbonyl group to a hydroxyl group can be achieved using ketoreductases or whole-cell biocatalysts. Several microorganisms, including Mucor plumbeus and Penicillium chrysogenum, have been shown to reduce the parent compound, cycloheptanone (B156872), to cycloheptanol. sapub.org This demonstrates the potential for the stereoselective reduction of this compound to produce chiral 4-phenylcycloheptan-1-ol, a valuable building block for pharmaceuticals.

The use of isolated enzymes, such as alcohol dehydrogenases (ADHs), is also a promising approach. An ADH from Lactobacillus brevis has been effectively used for the asymmetric reduction of ketones in a continuous flow process, combining the benefits of biocatalysis and process intensification. wikipedia.org Applying such enzyme-mediated processes to this compound could provide efficient access to enantiomerically pure alcohols.

Biocatalyst TypeTransformationPotential Outcome for this compoundReference Example
Whole-Cell (e.g., Mucor plumbeus)Ketone ReductionStereoselective synthesis of (R)- or (S)-4-phenylcycloheptan-1-ol.Reduction of cycloheptanone. sapub.org
Isolated Enzyme (e.g., ADH)Asymmetric Ketone ReductionHigh enantiomeric excess of a specific alcohol stereoisomer.Reduction of acetophenone using ADH from Lactobacillus brevis. wikipedia.org

Advanced Spectroscopic and In Situ Monitoring Techniques

To optimize complex chemical syntheses, particularly in continuous flow systems, real-time monitoring of reaction progress is crucial. Advanced spectroscopic techniques that can be integrated directly into the reaction vessel or flow path (in situ) are becoming indispensable tools for process analytical technology (PAT).

For reactions involving this compound, techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy could provide valuable mechanistic and kinetic data. For example, 1H NMR has been used for the real-time monitoring of ketone metabolism, demonstrating its utility in tracking changes in ketone-containing molecules. rsc.org Similarly, FT-MIR and 2D-Fluorescence spectroscopy have been successfully applied to the online monitoring of the biocatalytic synthesis of 2-hydroxy ketones. researchgate.net

Implementing these in situ monitoring techniques would enable precise control over the synthesis and subsequent reactions of this compound, leading to improved yields, higher purity, and enhanced safety.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding the design of new derivatives with desired characteristics. For this compound, computational methods can be employed to explore its conformational landscape, predict its electronic properties, and model its interactions with biological targets or other molecules.

Methods like Density Functional Theory (DFT) can be used to calculate electronic structure and predict reactive sites for electrophilic or nucleophilic attack. nih.gov This information is invaluable for designing new reactions or predicting the outcome of derivatization. Furthermore, conformational analysis can shed light on the preferred shapes of the flexible seven-membered ring, which is crucial for applications in medicinal chemistry and materials science. ias.ac.in By computationally screening virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with the highest potential for a specific application, saving significant time and resources.

Integration into Supramolecular Chemistry and Nanotechnology Research

The unique structural features of this compound make it an interesting candidate for research in supramolecular chemistry and nanotechnology. The phenyl group can participate in non-covalent interactions such as π–π stacking and C-H···π interactions, while the ketone's oxygen atom can act as a hydrogen bond acceptor. ias.ac.in

These interactions are the basis of crystal engineering, where molecules are designed to self-assemble into predictable, ordered solid-state structures. iucr.orgnih.gov The specific geometry of the cycloheptanone ring combined with the phenyl substituent could be exploited to create novel supramolecular synthons, leading to materials with interesting optical or electronic properties.

In the field of nanotechnology, cyclic ketones have been used as reducing and stabilizing agents in the synthesis of gold nanoparticles (AuNPs). rsc.orgresearchgate.net Research has shown that cycloheptanone can be used to produce polydisperse AuNPs rapidly at room temperature. rsc.org By extension, this compound could be explored as a functionalizing agent in the synthesis of metallic nanoparticles, where the phenyl group could be used to tune the surface properties of the nanoparticles for applications in catalysis or sensing. Additionally, the ketone group provides a handle for further functionalization, allowing it to be incorporated into more complex polymer architectures. google.com

Conclusion and Summary of Research Advancements

Key Contributions to Synthetic Organic Chemistry

At present, there are no widely recognized, key contributions to synthetic organic chemistry that are directly and solely attributable to 4-phenylcycloheptan-1-one. Research into synthetic methodologies for cycloheptanone (B156872) derivatives is ongoing, but specific, novel strategies for the targeted synthesis of the 4-phenyl isomer are not prominently featured in the current body of literature. The development of efficient and stereoselective methods for its preparation could represent a significant future contribution. For instance, novel catalytic approaches or the application of modern ring-expansion strategies to readily available precursors could provide valuable additions to the synthetic chemist's toolkit.

One related area of research has explored the synthesis of α-phenyl cycloheptanone derivatives, such as those with methylamine groups at the alpha position. While not directly focused on the 4-phenyl isomer, this work touches upon the broader family of phenylcycloheptanones and their potential as intermediates in the synthesis of biologically active molecules. iau.ir

Unresolved Challenges and Open Questions

The primary unresolved challenge concerning this compound is the fundamental lack of data regarding its properties and reactivity. Key open questions that remain to be addressed by the research community include:

Efficient Synthetic Routes: What are the most efficient, scalable, and stereoselective methods to synthesize this compound?

Physicochemical Properties: What are the detailed spectroscopic, crystallographic, and electronic properties of this compound?

Conformational Analysis: What is the preferred conformation of the seven-membered ring, and how does the phenyl substituent influence it?

Reactivity Profile: How does the 4-phenyl substituent affect the reactivity of the carbonyl group and the cycloheptane (B1346806) ring?

Biological Activity: Does this compound or its derivatives possess any interesting pharmacological or biological activities?

Addressing these fundamental questions is a prerequisite for any further development or application of this compound.

Outlook for Future Research Endeavors

The future of research on this compound is contingent on foundational studies to characterize the molecule and establish reliable synthetic pathways. Potential future research endeavors could branch into several exciting directions:

Medicinal Chemistry: Once synthetic access is secured, the scaffold of this compound could be explored as a building block for the synthesis of novel therapeutic agents. The seven-membered ring offers a greater degree of conformational flexibility compared to more common five- and six-membered rings, which could be advantageous in designing molecules that can adapt to the binding sites of biological targets.

Materials Science: The incorporation of the this compound motif into larger molecular architectures could lead to the development of new materials with unique properties. The rigid phenyl group combined with the flexible cycloheptane ring might impart interesting thermal, optical, or electronic characteristics to polymers or liquid crystals.

Catalysis: Derivatives of this compound could be investigated as chiral ligands in asymmetric catalysis. The development of enantioselective syntheses of this compound would be a critical first step in this direction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-phenylcycloheptan-1-one, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of cycloheptanone with benzene derivatives. Key variables include catalyst choice (e.g., AlCl₃ vs. FeCl₃), solvent polarity (dichloromethane vs. nitrobenzene), and temperature control (0–25°C). A stepwise optimization protocol is recommended:

  • Step 1 : Screen catalysts for electrophilic acylation efficiency.
  • Step 2 : Evaluate solvent effects on reaction kinetics and byproduct formation.
  • Step 3 : Use Design of Experiments (DoE) to identify interactions between variables .
  • Data Table :
CatalystSolventTemp (°C)Yield (%)
AlCl₃CH₂Cl₂062
FeCl₃C₆H₅NO₂2578

Q. How should researchers characterize this compound using spectroscopic techniques, and what are the critical spectral benchmarks?

  • Methodological Answer :

  • NMR : Key signals include the cycloheptanone carbonyl peak at ~208 ppm (¹³C NMR) and aromatic protons at 7.2–7.5 ppm (¹H NMR). Compare with PubChem datasets to validate purity .
  • IR : Look for C=O stretch at ~1700 cm⁻¹ and aromatic C-H bends near 700 cm⁻¹.
  • MS : Molecular ion peak at m/z 200.3 (C₁₃H₁₄O⁺) with fragmentation patterns confirming the cycloheptane backbone .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Methodological Answer : Conduct solubility tests in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane). Stability studies should monitor degradation via HPLC under acidic (pH 2–4) and basic (pH 9–11) conditions. Use Arrhenius plots to predict shelf life at 25°C .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Step 1 : Optimize molecular geometry using B3LYP/6-31G(d) to calculate frontier orbitals (HOMO/LUMO).
  • Step 2 : Simulate reaction pathways with Grignard reagents, identifying transition states and activation energies.
  • Step 3 : Validate predictions experimentally via kinetic studies. Discrepancies >10% suggest model limitations (e.g., solvent effects not accounted for) .

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Apply Higgins’ statistic to quantify heterogeneity across studies. For example, if > 50%, variability arises from methodological differences (e.g., assay protocols) rather than biological effects .
  • Case Study : Conflicting IC₅₀ values for kinase inhibition may stem from variations in cell lines (HEK293 vs. HeLa) or assay temperatures (25°C vs. 37°C). Replicate experiments under standardized conditions .

Q. What strategies ensure reproducibility in scaled-up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Methodological Answer :

  • Process Control : Implement in-line FTIR for real-time monitoring of acylation progress.
  • Chiral Resolution : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Document %ee (enantiomeric excess) in triplicate .
  • Data Table :
Batch Size (g)Catalyst Loading (%)%ee (HPLC)
10592
100588

Q. How to design a structure-activity relationship (SAR) study for this compound analogs targeting GPCRs?

  • Methodological Answer :

  • Library Design : Synthesize analogs with substituents at the phenyl ring (e.g., -Cl, -OCH₃) and cycloheptane modifications (e.g., methyl groups).
  • Assay Protocol : Use calcium flux assays (FLIPR) for GPCR activation. Include positive/negative controls (e.g., forskolin for cAMP modulation).
  • Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Data Contradiction and Validation

Q. When NMR data conflicts with X-ray crystallography results for this compound derivatives, how should researchers prioritize interpretations?

  • Methodological Answer :

  • Scenario : NMR suggests a chair conformation, while X-ray shows boat.
  • Resolution : Perform variable-temperature NMR to detect conformational flexibility. Cross-validate with DFT-based conformational analysis .

Q. How to address discrepancies between theoretical and experimental pKa values for the keto-enol tautomerism of this compound?

  • Methodological Answer :

  • Step 1 : Re-measure pKa via UV-Vis titration in DMSO-water mixtures.
  • Step 2 : Adjust computational models (e.g., COSMO-RS) to account for solvent dielectric effects.
  • Outcome : Differences >1 pH unit indicate limitations in implicit solvent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.